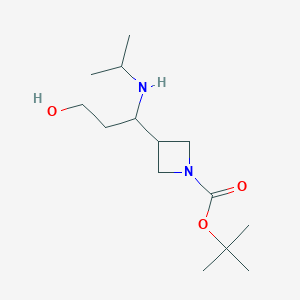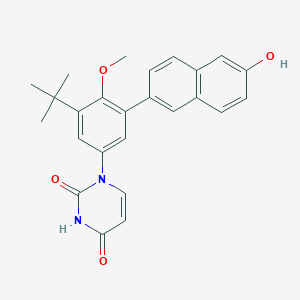
3-methyl-N-vinyl caprolactam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-vinyl caprolactam is a chemical compound that belongs to the class of vinyl lactams. It is a derivative of caprolactam, which is widely used in the production of synthetic polymers. The compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the caprolactam ring, along with a methyl group at the third position of the ring. This unique structure imparts specific properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-methyl-N-vinyl caprolactam can be synthesized through a series of chemical reactions involving caprolactam as the starting material. One common method involves the vinylation of caprolactam using vinyl halides in the presence of a base. The reaction typically takes place under mild conditions, with temperatures ranging from 50°C to 100°C. The presence of a catalyst, such as a palladium complex, can enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound. Advanced techniques, such as distillation and crystallization, are employed to purify the final product and achieve the desired quality standards .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-vinyl caprolactam undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form poly(this compound), which exhibits unique thermal and mechanical properties.
Oxidation and Reduction: The vinyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) and potassium persulfate are commonly used in the polymerization of this compound.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are employed in oxidation and reduction reactions, respectively.
Major Products
The major products formed from the reactions of this compound include poly(this compound), caprolactam, and various oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-methyl-N-vinyl caprolactam has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-methyl-N-vinyl caprolactam is primarily related to its ability to undergo polymerization and form hydrogels. These hydrogels exhibit temperature-sensitive behavior, allowing them to swell or shrink in response to changes in temperature. This property is utilized in drug delivery systems, where the hydrogels can release drugs in a controlled manner based on the surrounding temperature . The molecular targets and pathways involved in this mechanism include the interactions between the polymer chains and the encapsulated drugs, as well as the diffusion of the drugs through the hydrogel matrix .
Comparación Con Compuestos Similares
3-methyl-N-vinyl caprolactam can be compared with other similar compounds, such as:
N-vinyl caprolactam: Both compounds have similar structures, but the presence of the methyl group in this compound imparts different properties, such as increased hydrophobicity and thermal stability.
N-vinyl pyrrolidone: This compound is another vinyl lactam used in polymer synthesis.
N-vinyl formamide: Similar to this compound, this compound is used in polymer synthesis, but it has different reactivity and properties due to the presence of the formamide group.
Propiedades
Número CAS |
502507-61-1 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
1-ethenyl-4-methylazepan-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-10-6-4-5-8(2)7-9(10)11/h3,8H,1,4-7H2,2H3 |
Clave InChI |
RYAFIHABDOQVHL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C(=O)C1)C=C |
Números CAS relacionados |
502507-61-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)









